molecular formula C12H18O4 B14510098 diethyl (1S,2R)-4-methylidenecyclopentane-1,2-dicarboxylate CAS No. 63649-26-3

diethyl (1S,2R)-4-methylidenecyclopentane-1,2-dicarboxylate

Cat. No.: B14510098
CAS No.: 63649-26-3
M. Wt: 226.27 g/mol
InChI Key: VRFHDEASKDWEHW-AOOOYVTPSA-N
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Description

Diethyl (1S,2R)-4-methylidenecyclopentane-1,2-dicarboxylate is an organic compound with a unique structure that includes a cyclopentane ring with a methylidene group and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (1S,2R)-4-methylidenecyclopentane-1,2-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl malonate with a suitable cyclopentane derivative, followed by the introduction of the methylidene group through a Wittig reaction or similar methodology. The reaction conditions often require the use of strong bases and specific solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl (1S,2R)-4-methylidenecyclopentane-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester groups into alcohols or other derivatives.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of amides, esters, or other derivatives.

Scientific Research Applications

Diethyl (1S,2R)-4-methylidenecyclopentane-1,2-dicarboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of diethyl (1S,2R)-4-methylidenecyclopentane-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester groups and cyclopentane ring can participate in various biochemical reactions, influencing cellular processes and signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (1S,2R)-2-ethoxycyclohexylphosphonate
  • Diethyl (1S,2R)-1-amino-2-hydroxy-2-phenylethylphosphonate

Uniqueness

Diethyl (1S,2R)-4-methylidenecyclopentane-1,2-dicarboxylate is unique due to its specific stereochemistry and the presence of both a methylidene group and two ester groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

CAS No.

63649-26-3

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

diethyl (1S,2R)-4-methylidenecyclopentane-1,2-dicarboxylate

InChI

InChI=1S/C12H18O4/c1-4-15-11(13)9-6-8(3)7-10(9)12(14)16-5-2/h9-10H,3-7H2,1-2H3/t9-,10+

InChI Key

VRFHDEASKDWEHW-AOOOYVTPSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC(=C)C[C@@H]1C(=O)OCC

Canonical SMILES

CCOC(=O)C1CC(=C)CC1C(=O)OCC

Origin of Product

United States

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